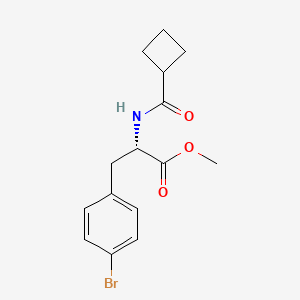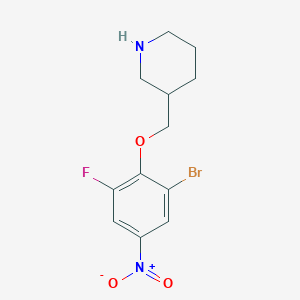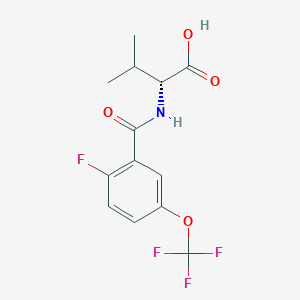
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines These compounds are characterized by the presence of a nitro group attached to a pyridine ring The specific structure of this compound includes a butenyl group at the second position and a methyl group at the fourth position of the pyridine ring, along with a nitro group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine typically involves the nitration of 4-methylpyridine followed by the alkylation of the resulting nitro compound. One common method involves the following steps:
Nitration: 4-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-3-nitropyridine.
Alkylation: The nitro compound is then alkylated with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve industrial-grade quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 2-(3-Buten-1-yl)-4-methylpyridine-3-carboxylic acid.
Reduction: 2-(3-Buten-1-yl)-4-methyl-3-aminopyridine.
Substitution: 2-(3-Buten-1-yl)-4-methyl-3-alkoxypyridine.
Applications De Recherche Scientifique
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects. The butenyl group can also participate in covalent bonding with biological targets, enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Buten-1-yl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitropyridine: Lacks the butenyl group, limiting its applications in organic synthesis.
2-(3-Buten-1-yl)-3-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-(3-Buten-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both the butenyl and nitro groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
2-but-3-enyl-4-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-4-5-9-10(12(13)14)8(2)6-7-11-9/h3,6-7H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKHPAYQSGMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)










